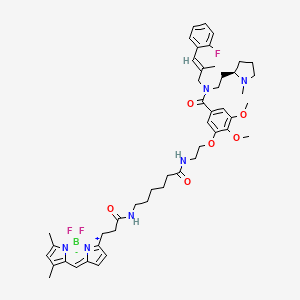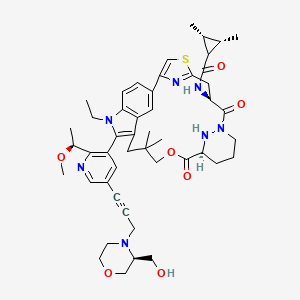
pan-KRAS-IN-7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pan-KRAS-IN-7 is a novel compound designed to inhibit the activity of Kirsten rat sarcoma virus (KRAS) proteins, which are frequently mutated in various cancers. KRAS mutations are particularly prevalent in pancreatic, colorectal, and lung cancers, making KRAS a critical target for cancer therapy . This compound aims to inhibit a broad spectrum of KRAS mutants, offering a potential therapeutic option for cancers driven by these mutations .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pan-KRAS-IN-7 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. Common reagents used in these reactions include palladium catalysts, organic solvents, and specific ligands to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while ensuring the purity and yield of the compound. This process often includes optimization of reaction conditions, purification steps such as crystallization or chromatography, and rigorous quality control measures to meet pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions
Pan-KRAS-IN-7 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium catalysts, specific ligands.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines .
Applications De Recherche Scientifique
Pan-KRAS-IN-7 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study KRAS-related pathways and interactions.
Biology: Employed in cellular and molecular biology studies to investigate the role of KRAS in cell signaling and proliferation.
Medicine: Explored as a potential therapeutic agent for treating cancers with KRAS mutations, particularly pancreatic, colorectal, and lung cancers
Industry: Utilized in the development of new cancer therapies and diagnostic tools
Mécanisme D'action
Pan-KRAS-IN-7 exerts its effects by binding to KRAS proteins and inhibiting their activity. This inhibition prevents KRAS from interacting with downstream effectors, thereby blocking the signaling pathways that promote cell growth and proliferation . The compound specifically targets the guanine nucleotide exchange factors (GEFs) that activate KRAS, as well as the GTPase-activating proteins (GAPs) that regulate KRAS activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
BI-2852: Another pan-KRAS inhibitor that targets a broad spectrum of KRAS mutants.
BAY-293: A pan-KRAS inhibitor with similar inhibitory effects on KRAS activation.
Sotorasib (AMG510): A KRAS G12C-specific inhibitor approved for treating non-small cell lung cancer.
Uniqueness
Pan-KRAS-IN-7 is unique in its ability to inhibit a wide range of KRAS mutants, making it a versatile option for targeting various KRAS-driven cancers. Unlike mutation-specific inhibitors like sotorasib, this compound offers broader applicability across different cancer types .
Propriétés
Formule moléculaire |
C48H61N7O7S |
|---|---|
Poids moléculaire |
880.1 g/mol |
Nom IUPAC |
(2R,3S)-N-[(7S,13S)-21-ethyl-20-[5-[3-[(3S)-3-(hydroxymethyl)morpholin-4-yl]prop-1-ynyl]-2-[(1S)-1-methoxyethyl]pyridin-3-yl]-17,17-dimethyl-8,14-dioxo-15-oxa-4-thia-9,21,27,28-tetrazapentacyclo[17.5.2.12,5.19,13.022,26]octacosa-1(25),2,5(28),19,22(26),23-hexaen-7-yl]-2,3-dimethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C48H61N7O7S/c1-8-54-40-14-13-32-20-34(40)36(44(54)35-19-31(23-49-43(35)30(4)60-7)11-9-15-53-17-18-61-25-33(53)24-56)22-48(5,6)27-62-47(59)37-12-10-16-55(52-37)46(58)38(21-41-50-39(32)26-63-41)51-45(57)42-28(2)29(42)3/h13-14,19-20,23,26,28-30,33,37-38,42,52,56H,8,10,12,15-18,21-22,24-25,27H2,1-7H3,(H,51,57)/t28-,29+,30-,33-,37-,38-,42?/m0/s1 |
Clé InChI |
OXNMDFCABBFAJZ-OPEARJKLSA-N |
SMILES isomérique |
CCN1C2=C3C=C(C=C2)C4=CSC(=N4)C[C@@H](C(=O)N5CCC[C@H](N5)C(=O)OCC(CC3=C1C6=C(N=CC(=C6)C#CCN7CCOC[C@@H]7CO)[C@H](C)OC)(C)C)NC(=O)C8[C@@H]([C@@H]8C)C |
SMILES canonique |
CCN1C2=C3C=C(C=C2)C4=CSC(=N4)CC(C(=O)N5CCCC(N5)C(=O)OCC(CC3=C1C6=C(N=CC(=C6)C#CCN7CCOCC7CO)C(C)OC)(C)C)NC(=O)C8C(C8C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[5-[[2-[(4-Bromophenyl)methylsulfanyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]sulfanyl]tetrazol-1-yl]ethyl-dimethylazanium;chloride](/img/structure/B12382938.png)
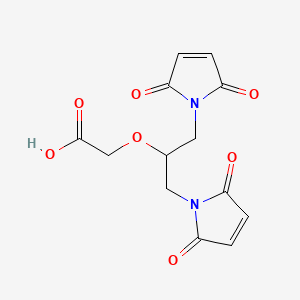
![N-(6-{4-[(4'-Chlorobiphenyl-2-Yl)methyl]piperazin-1-Yl}-1,1-Dioxido-1,2-Benzothiazol-3-Yl)-4-{[(2r)-4-(Dimethylamino)-1-(Phenylsulfanyl)butan-2-Yl]amino}-3-Nitrobenzenesulfonamide](/img/structure/B12382962.png)
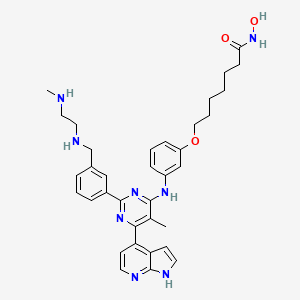
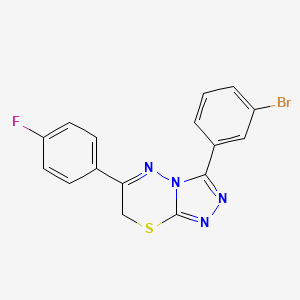
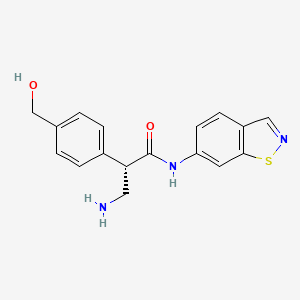
![(5R,5aR,8aS,9R)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B12382985.png)
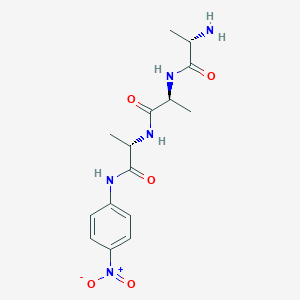

![Sodium 3-[[2-pyridin-3-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate](/img/structure/B12382998.png)

![(S)-(1R,3S,5R,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate hydrochloride](/img/structure/B12383002.png)
